molecular formula C6H4F3IN2S B13653313 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine

Katalognummer: B13653313
Molekulargewicht: 320.08 g/mol
InChI-Schlüssel: OBLUKRVROWTKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2S It is characterized by the presence of an iodine atom, a trifluoromethylthio group, and an amine group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the iodine and trifluoromethylthio groups onto a pyridine ring. One common method involves the reaction of 3-((trifluoromethyl)thio)pyridin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The trifluoromethylthio group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield 3-((trifluoromethyl)thio)pyridin-2-amine.

Wissenschaftliche Forschungsanwendungen

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Uniqueness

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both an iodine atom and a trifluoromethylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Eigenschaften

Molekularformel

C6H4F3IN2S

Molekulargewicht

320.08 g/mol

IUPAC-Name

5-iodo-3-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C6H4F3IN2S/c7-6(8,9)13-4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12)

InChI-Schlüssel

OBLUKRVROWTKAY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1SC(F)(F)F)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.